N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)acetamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)acetamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a methoxy group, a methyl group, and a sulfonyl group attached to an aniline moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 2-methoxy-5-methylphenyl compound to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine group.
Acylation: The acylation of the amine group with acetic anhydride to form an acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens or nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the methoxy, methyl, and sulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)acetamide can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-2-(N-methylsulfonylanilino)acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-(2-methylphenyl)-2-(N-methylsulfonylanilino)acetamide: Lacks the methoxy group, which may influence its solubility and chemical properties.
N-(2-methoxy-5-methylphenyl)-2-(N-sulfonylanilino)acetamide: Lacks the methyl group on the sulfonyl moiety, which may alter its chemical stability and reactivity.
The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-9-10-16(23-2)15(11-13)18-17(20)12-19(24(3,21)22)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZMKHZJOSQJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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